An In-depth Technical Guide to 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
An In-depth Technical Guide to 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, a fluorinated aromatic amide of interest in medicinal chemistry and drug development. Due to the limited publicly available experimental data on this specific molecule, this guide establishes a foundational understanding by integrating predicted properties with established knowledge of structurally analogous compounds. We will delve into its chemical identity, propose a viable synthetic pathway, discuss potential pharmacological applications based on related structures, and outline appropriate analytical and safety protocols. This document is intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and exploration of this and similar fluorinated compounds.
Introduction and Chemical Identity
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a chemical compound characterized by a trifluorinated phenyl ring attached to an amino acetamide moiety, presented as a hydrochloride salt.[1] The presence of multiple fluorine atoms on the aromatic ring is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] While this specific compound is listed in chemical databases, there is a notable absence of published experimental studies detailing its synthesis, properties, or biological activity.[1] This guide, therefore, aims to bridge this knowledge gap by providing a scientifically grounded framework for its investigation.
Physicochemical Properties (Predicted)
In the absence of experimental data, the physicochemical properties of 2-amino-N-(2,3,4-trifluorophenyl)acetamide (the free base) have been predicted based on its chemical structure. These predicted values offer a preliminary understanding of the compound's behavior in various experimental settings.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O | PubChemLite[1] |
| Monoisotopic Mass | 204.05104 Da | PubChemLite[1] |
| XlogP (predicted) | 0.5 | PubChemLite[1] |
Proposed Synthesis and Purification
A plausible and efficient synthetic route for 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is proposed, drawing from established methodologies for the synthesis of N-aryl acetamides and related compounds. The proposed two-step synthesis involves the initial formation of an intermediate, 2-chloro-N-(2,3,4-trifluorophenyl)acetamide, followed by amination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (Intermediate)
This step involves the acylation of 2,3,4-trifluoroaniline with chloroacetyl chloride.[4][5][6][7]
-
To a solution of 2,3,4-trifluoroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an inert solvent (e.g., dichloromethane or toluene) cooled to 0 °C, add chloroacetyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2,3,4-trifluorophenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
This step involves the nucleophilic substitution of the chlorine atom in the intermediate with an amino group, followed by salt formation.[8][9][10]
-
Dissolve the purified 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add a concentrated aqueous solution of ammonia (excess, e.g., 10-20 equivalents).
-
Heat the mixture in a sealed vessel at a temperature ranging from 50-80 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting crude 2-amino-N-(2,3,4-trifluorophenyl)acetamide in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride.
Potential Pharmacological Profile (Speculative)
The incorporation of a trifluoromethylphenyl moiety into small molecules is a well-established strategy in drug discovery to enhance potency, metabolic stability, and bioavailability.[11][12] While the specific biological activities of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride are unknown, the broader class of N-aryl acetamides has been reported to exhibit a range of pharmacological effects.
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of N-aryl acetamides possess significant antimicrobial and antifungal properties.[13] The trifluoromethylphenyl group in the target compound could potentially enhance these activities.
-
Anticancer Properties: The trifluoromethyl group is a common feature in many anticancer drugs.[11][12] It is plausible that 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride could be investigated for its antiproliferative effects on cancer cell lines.
It is imperative to note that these are speculative applications based on the activities of related compounds. Rigorous biological screening would be necessary to determine the actual pharmacological profile of the title compound.
Proposed Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, ensuring its identity, purity, and stability.[14][15][16]
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure determination. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[17] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis to confirm the chemical structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |
Safety and Handling
Given the lack of specific toxicity data for 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. General safety protocols for handling aromatic fluorine compounds should be strictly followed.[18][19][20][21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride represents a promising yet understudied molecule. This guide provides a foundational framework for its synthesis, analysis, and potential applications by leveraging data from analogous compounds. It is our hope that this document will stimulate further research into this and other novel fluorinated compounds, ultimately contributing to advancements in medicinal chemistry and drug development.
References
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
-
How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. Protheragen Blog. [Link]
-
2-amino-n-(2,3,4-trifluorophenyl)acetamide hydrochloride (C8H7F3N2O). PubChemLite. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
Exploring ¹⁹F NMR in Drug Development. News-Medical.Net. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
-
reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. International Union of Crystallography. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
2-[[2-(4-acetamidophenyl)sulfanylacetyl]amino]-N-(2,3,4-trifluorophenyl)acetamide. PubChem. [Link]
-
Fluorine Safety. Purdue University. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Fluorine. Airgas. [Link]
-
LCSS: FLUORINE. The National Academies of Sciences, Engineering, and Medicine. [Link]
-
2-Chloro-N-(4-fluorophenyl)acetamide. National Institutes of Health. [Link]
-
Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. [Link]
-
the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
2-(2-(2-(2-((4-(1-Methylpiperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)pyridin-3-yl)acetamide. PubChem. [Link]
-
Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts. [Link]
-
PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. WIPO Patentscope. [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
Sources
- 1. PubChemLite - 2-amino-n-(2,3,4-trifluorophenyl)acetamide hydrochloride (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 14. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. airgas.com [airgas.com]
- 22. LCSS: FLUORINE [web.stanford.edu]
